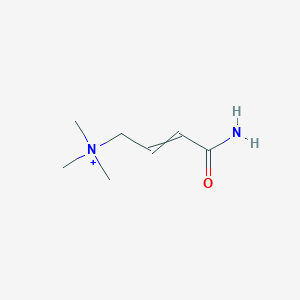
1-(3-Bromopropyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-ethylpiperazine is an organic compound belonging to the piperazine family It is characterized by a piperazine ring substituted with a 3-bromopropyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-ethylpiperazine can be synthesized through several methods. One common route involves the reaction of 1-(4-ethylpiperazin-1-yl)propan-2-ol with phosphorus tribromide (PBr3) to replace the hydroxyl group with a bromine atom. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(3-propyl)-4-ethylpiperazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and alkoxy derivatives.
Oxidation: N-oxides of this compound.
Reduction: 1-(3-propyl)-4-ethylpiperazine.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in the study of receptor-ligand interactions and the development of bioactive molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-ethylpiperazine involves its interaction with biological targets, such as receptors or enzymes. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The piperazine ring can interact with various biological pathways, modulating their activity.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)piperazine: Lacks the ethyl group, making it less lipophilic.
1-(3-Chloropropyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and binding properties.
1-(3-Bromopropyl)-4-methylpiperazine: Contains a methyl group instead of an ethyl group, influencing its steric and electronic properties.
Uniqueness: 1-(3-Bromopropyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both the bromine atom and the ethyl group enhances its reactivity and potential for forming diverse derivatives.
Propriétés
Formule moléculaire |
C9H19BrN2 |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-4-ethylpiperazine |
InChI |
InChI=1S/C9H19BrN2/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-9H2,1H3 |
Clé InChI |
NITRMRFTONGZPR-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)


![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)
![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)









